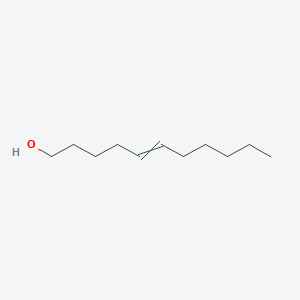
Undec-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-5-en-1-ol, also known as 10-Undecen-1-ol, is a long-chain alkenyl alcohol with the molecular formula C₁₁H₂₂O. It is characterized by the presence of a double bond at the fifth carbon atom and a hydroxyl group at the terminal carbon. This compound is commonly used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undec-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of undec-5-ene. This reaction typically uses borane (BH₃) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration:
C₁₁H₂₀+BH₃→C₁₁H₂₀BH₂
- Oxidation:
C₁₁H₂₀BH₂+H₂O₂+NaOH→C₁₁H₂₂O+NaBO₂
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of undec-5-enal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction can be summarized as follows:
C₁₁H₂₀O+H₂Pd/CC₁₁H₂₂O
Análisis De Reacciones Químicas
Types of Reactions
Undec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form undec-5-enal or undec-5-enoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The double bond can be reduced to form undecanol using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: Undec-5-enal, Undec-5-enoic acid
Reduction: Undecanol
Substitution: Undec-5-enyl chloride, Undec-5-enyl bromide
Aplicaciones Científicas De Investigación
Undec-5-en-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of undec-5-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, while the alkenyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
Undec-5-en-1-ol can be compared with other similar compounds, such as:
Undec-10-en-1-ol: Similar in structure but with the double bond at the tenth carbon.
Undec-2-en-1-ol: The double bond is at the second carbon, which significantly alters its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Propiedades
Número CAS |
64275-77-0 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
undec-5-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,12H,2-5,8-11H2,1H3 |
Clave InChI |
SISHRPQNHQRWQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


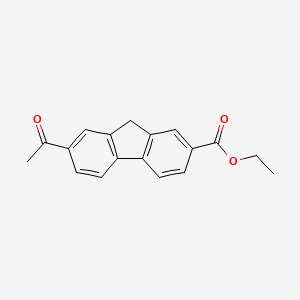
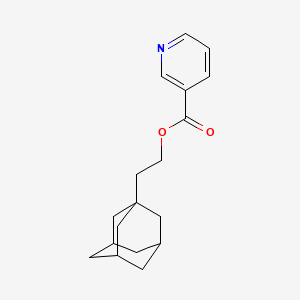
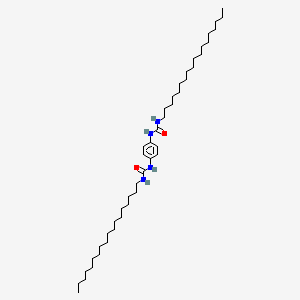
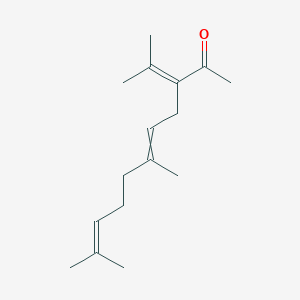
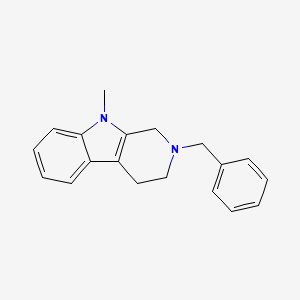
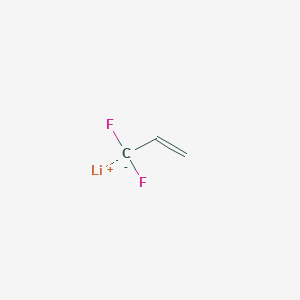
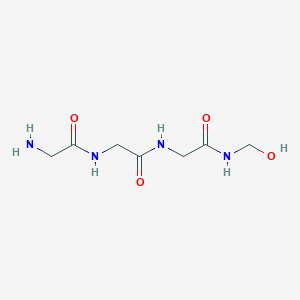

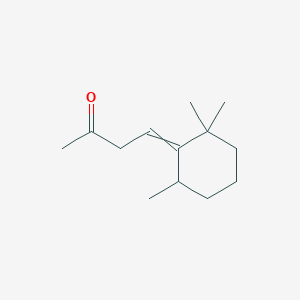
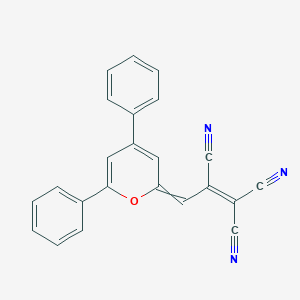

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)


